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Compound of Interest |

Compound Name: 1-(2-Chlorothiazol-5-yl)ethanone
CAS No.: 885229-41-4
Cat. No.: B3030241
. J

Introduction & Scope

1-(2-Chlorothiazol-5-yl)ethanone (CAS: 320423-63-0) is a critical heterocyclic intermediate,
primarily utilized in the synthesis of antiretroviral protease inhibitors such as Ritonavir. Its
structural integrity—defined by the 2-chloro substitution and the 5-acetyl moiety on the thiazole
ring—is pivotal for downstream coupling reactions.

This application note provides a comprehensive analytical framework for the characterization,
purity assessment, and identification of this compound. The protocols are designed for Quality
Control (QC) and R&D laboratories, emphasizing the detection of critical synthetic impurities
(e.g., dechlorinated analogs, regioisomers) that can compromise pharmaceutical yield and
safety.

Chemical Profile
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Property Specification

IUPAC Name 1-(2-chlorothiazol-5-yl)ethanone
C

Molecular Formula H
CINOS

Molecular Weight 161.61 g/mol

Appearance Off-white to pale yellow solid

Soluble in Methanol, Acetonitrile, DMSO;

Solubilit
Y Sparingly soluble in water

Melting Point 68—72 °C (Typical range)

Safety & Handling (HSE Protocol)

Hazard Class: Irritant / Potential Sensitizer.

Risk: Chlorinated thiazoles can be skin sensitizers and eye irritants.

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Ventilation: All solid handling must occur within a fume hood to prevent inhalation of dust.

Waste: Dispose of HPLC effluents containing acetonitrile as halogenated organic waste.

Method 1: High-Performance Liquid
Chromatography (HPLC-UV)

Purpose: Quantitative assay and purity profiling. Mechanism: Reversed-Phase
Chromatography (RPC) utilizing hydrophobic discrimination. The acidic mobile phase prevents
peak tailing caused by the interaction of the thiazole nitrogen with residual silanols on the
stationary phase.

Chromatographic Conditions
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Parameter

Setting

Column

C18 End-capped (e.g., Agilent Zorbax Eclipse
Plus), 150 x 4.6 mm, 3.5 um

Mobile Phase A

0.1% Phosphoric Acid (H
PO

) in Water

Mobile Phase B

Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Column Temp 30°C

Injection Volume 5-10 pL

Detection UV @ 254 nm (Primary), 280 nm (Secondary)
Run Time 20 Minutes

Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
12.0 20 80 Linear Ramp
15.0 20 80 Wash

15.1 920 10 Re-equilibration
20.0 90 10 End

Standard & Sample Preparation[2]

 Diluent: Water:Acetonitrile (50:50 v/v).

» Stock Standard: Dissolve 10.0 mg of Reference Standard in 10 mL Diluent (1.0 mg/mL).
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e Working Standard: Dilute Stock 1:10 to obtain 100 pg/mL.

o Sample Prep: Accurately weigh 10 mg of sample, dissolve in Diluent, sonicate for 5 mins,
and dilute to 100 pg/mL target concentration. Filter through 0.22 um PTFE filter before
injection.

System Suitability Criteria (SST)
e Tailing Factor (T): NMT 1.5.
o Theoretical Plates (N): NLT 5000.

e RSD (n=5 injections): NMT 2.0% for peak area.

Method 2: GC-MS for Volatile Impurities

Purpose: Identification of residual solvents and volatile organic impurities (e.g., unreacted 2-
chlorothiazole). Rationale: The low molecular weight (161.61 Da) and lack of labile protons
make this compound suitable for Gas Chromatography without derivatization.

GC Parameters

e System: Agilent 7890/5977 MSD or equivalent.

Column: HP-5MS (30 m x 0.25 mm x 0.25 pum).

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Split 20:1 @ 250 °C.

Oven Program:
o Hold 50 °C for 2 min.
o Ramp 15 °C/min to 280 °C.

o Hold 5 min.

MS Detection
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Mode: Electron Impact (El), 70 eV.

Scan Range: 35-400 amu.

Solvent Delay: 3.0 min.

Expected Fragmentation:
o Molecular lon:m/z 161/163 (Characteristic 3:1 Cl isotope pattern).

o Base Peak:m/z 146 (Loss of methyl group [M-CH

]
).

o Thiazole Ring Fragment:m/z 118 (Loss of acetyl [M-COCH

Method 3: Spectroscopic Identification (NMR & IR)

Nuclear Magnetic Resonance ( H-NMR)
Solvent: DMSO-d

or CDCI
. Structural Confirmation:
e 2.55 ppm (3H, s): Methyl group of the ketone (-COCH
).
e 8.20-8.30 ppm (1H, s): Aromatic proton at the C4 position of the thiazole ring.

o Note: The absence of coupling confirms the 2,5-substitution pattern. A doublet would
indicate a different regioisomer or loss of the chlorine.
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Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet. Key Diagnostic Bands:

e 1660-1680 cm
: C=0 stretch (Ketone, conjugated with thiazole).
e 3050-3100 cm
: C-H stretch (Aromatic/Heterocyclic).
e 1050-1100 cm
: C-Cl stretch (Characteristic of chloro-heterocycles).
Analytical Logic & Impurity Mapping

The following diagram illustrates the decision-making process for method selection and

impurity identification.
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Figure 1: Analytical Workflow for Characterization and Impurity Profiling.

References

National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 2763429, 1-(2-chlorothiazol-5-yl)ethanone. Retrieved February 11, 2026, from [Link]

World Health Organization (2001).Ritonavir: International Pharmacopoeia. (Contextual
reference for thiazole intermediate analysis standards). Retrieved from [Link]

To cite this document: BenchChem. [Analytical Methods for 1-(2-Chlorothiazol-5-yl)ethanone
Characterization]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b303024 1#analytical-methods-for-1-2-chlorothiazol-5-
yl-ethanone-characterization]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3030241?utm_src=pdf-body-img
https://www.benchchem.com/product/b3030241?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2763429
https://digicollections.net/medicinedocs/documents/s16162e/s16162e.pdf
https://www.benchchem.com/product/b3030241#analytical-methods-for-1-2-chlorothiazol-5-yl-ethanone-characterization
https://www.benchchem.com/product/b3030241#analytical-methods-for-1-2-chlorothiazol-5-yl-ethanone-characterization
https://www.benchchem.com/product/b3030241#analytical-methods-for-1-2-chlorothiazol-5-yl-ethanone-characterization
https://www.benchchem.com/product/b3030241#analytical-methods-for-1-2-chlorothiazol-5-yl-ethanone-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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